
Ace inhibitor BG-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ace inhibitor BG-2 is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Ace inhibitor BG-2 works by inhibiting the activity of ACE, an enzyme that converts angiotensin I to angiotensin II. This results in a decrease in the production of angiotensin II, which is a potent vasoconstrictor and stimulates the release of aldosterone. The inhibition of ACE also leads to an increase in the levels of bradykinin, a vasodilator, and a decrease in the degradation of other peptides.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces blood pressure by decreasing the production of angiotensin II and increasing the levels of bradykinin. It also reduces the production of aldosterone, which helps to retain sodium and water in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ace inhibitor BG-2 has several advantages for lab experiments. It is highly specific for ACE and has a longer half-life than other ACE inhibitors. It also has a low toxicity profile and can be easily synthesized. However, its use in lab experiments is limited by its cost and availability.
Zukünftige Richtungen
There are several future directions for research on ace inhibitor BG-2. It can be further studied for its potential use in treating other diseases such as diabetes, Alzheimer's, and kidney diseases. Its mechanism of action can also be investigated to understand its role in various physiological processes. Additionally, its potential use in combination therapy with other drugs can be explored to enhance its therapeutic efficacy.
Synthesemethoden
Ace inhibitor BG-2 is synthesized using a multistep process that involves the coupling of an amino acid derivative with a heterocyclic compound. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Ace inhibitor BG-2 has shown promising results in various scientific research applications. It has been studied for its potential use in treating cardiovascular diseases, cancer, and inflammation. It has also been used as a tool to investigate the role of angiotensin-converting enzyme (ACE) in various physiological processes.
Eigenschaften
CAS-Nummer |
130349-12-1 |
|---|---|
Molekularformel |
C57H89N13O13S |
Molekulargewicht |
1196.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C57H89N13O13S/c1-31(2)46(68-51(76)41(22-25-84-7)63-49(74)39(16-10-12-23-58)62-45(73)28-60)54(79)64-40(17-11-13-24-59)50(75)69-48(33(5)6)56(81)70-47(32(3)4)55(80)67-44(30-71)53(78)65-42(27-35-29-61-38-15-9-8-14-37(35)38)52(77)66-43(57(82)83)26-34-18-20-36(72)21-19-34/h8-9,14-15,18-21,29,31-33,39-44,46-48,61,71-72H,10-13,16-17,22-28,30,58-60H2,1-7H3,(H,62,73)(H,63,74)(H,64,79)(H,65,78)(H,66,77)(H,67,80)(H,68,76)(H,69,75)(H,70,81)(H,82,83)/t39-,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |
InChI-Schlüssel |
MGYNMUZMHGMZTN-FCHOXZRBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCCCN)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
Sequenz |
GKMVKVVSWY |
Synonyme |
ACE inhibitor BG-2 Gly-Lys-Met-Val-Lys-Val-Val-Ser-Trp-Tyr glyceraldehyde 3-phosphate dehydrogenase (304-313) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





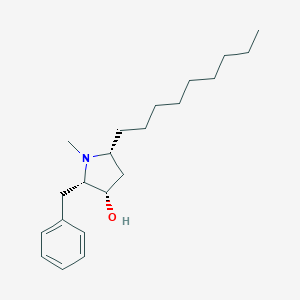
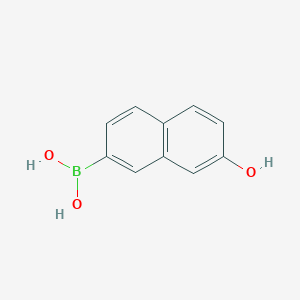

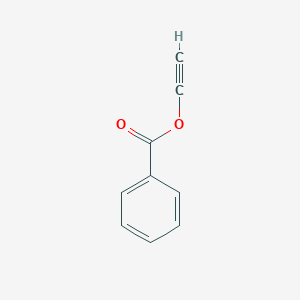
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

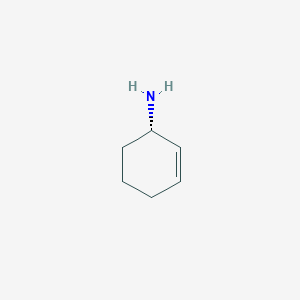
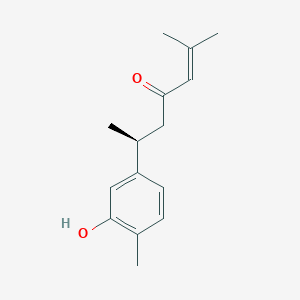
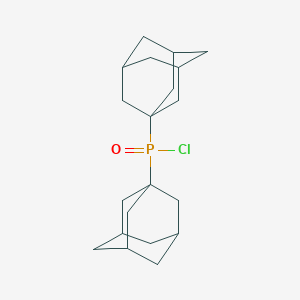


![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)